molecular formula C22H16N4O3 B11667664 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

Cat. No.: B11667664
M. Wt: 384.4 g/mol
InChI Key: KCMROGLQBXEYHS-YDZHTSKRSA-N
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Description

2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound with a unique structure that includes a naphthyl group, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multiple steps. One common method includes the condensation of 3-(2-naphthyl)-1H-pyrazole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-formylbenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is essential to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(E)-[(3-naphthalen-2-yl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C22H16N4O3/c27-21(26-23-13-17-7-3-4-8-18(17)22(28)29)20-12-19(24-25-20)16-10-9-14-5-1-2-6-15(14)11-16/h1-13H,(H,24,25)(H,26,27)(H,28,29)/b23-13+

InChI Key

KCMROGLQBXEYHS-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4C(=O)O

Origin of Product

United States

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